molecular formula C13H11N3O2 B5855601 (E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)METHANIMINE

(E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)METHANIMINE

Cat. No.: B5855601
M. Wt: 241.24 g/mol
InChI Key: FARGESVKDHJORO-NTEUORMPSA-N
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Description

(E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a pyridine ring substituted with a methyl group and a nitrophenyl group, making it a molecule of interest in various chemical research fields.

Properties

IUPAC Name

(E)-N-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-10-3-2-4-13(15-10)14-9-11-5-7-12(8-6-11)16(17)18/h2-9H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARGESVKDHJORO-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The general reaction can be represented as follows:

[ \text{6-Methyl-2-pyridinecarboxaldehyde} + \text{4-nitroaniline} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous sodium sulfate or molecular sieves to drive the equilibrium towards the formation of the imine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The nitro group can be reduced to an amine, and the imine can be reduced to an amine as well.

    Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine or phenyl rings.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)METHANIMINE would depend on its specific application. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in coordination chemistry, it could form stable complexes with metal ions, influencing their reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-CHLOROPHENYL)METHANIMINE
  • (E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-METHOXYPHENYL)METHANIMINE
  • (E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-AMINOPHENYL)METHANIMINE

Comparison

Compared to its analogs, (E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)METHANIMINE is unique due to the presence of the nitro group, which can significantly influence its electronic properties and reactivity. The nitro group is an electron-withdrawing group, making the compound more susceptible to nucleophilic attacks and altering its interaction with biological targets.

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